molecular formula C38H76O11P B1674680 L-DPPG CAS No. 74313-95-4

L-DPPG

Cat. No.: B1674680
CAS No.: 74313-95-4
M. Wt: 723 g/mol
InChI Key: DGOAUGUBHWEONY-KSYHHVMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

L-DPPG can be synthesized through the reaction of palmitic acid with glycerol. The typical method involves first reacting palmitic acid with a base such as sodium hydroxide to form sodium palmitate. This intermediate is then reacted with glycerol to produce this compound . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

L-DPPG undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

L-DPPG can be compared with other similar compounds such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. While all these compounds share the palmitic acid chains at the sn-1 and sn-2 positions, they differ in their head groups, which confer different properties and functions. For example, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is a major component of cell membranes and is involved in membrane fluidity and signaling . In contrast, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is involved in membrane fusion and stability . The unique properties of this compound, such as its role in lung surfactant, highlight its distinct functions compared to these similar compounds .

Properties

CAS No.

74313-95-4

Molecular Formula

C38H76O11P

Molecular Weight

723 g/mol

IUPAC Name

[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1

InChI Key

DGOAUGUBHWEONY-KSYHHVMSSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Appearance

Solid powder

74313-95-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol
1,2-dipalmitoylphosphatidylglycerol
dipalmitoylphosphatidylglycerol
DPPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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